

# Reproducibility of Echinacea's antiviral effects across different viral strains

Author: BenchChem Technical Support Team. Date: December 2025



# Echinacea's Antiviral Efficacy: A Comparative Analysis Across Viral Strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral effects of Echinacea across a spectrum of viral strains, supported by experimental data. The information is intended to offer an objective overview for researchers and professionals in drug development, summarizing key findings on the reproducibility of Echinacea's antiviral properties.

#### **Quantitative Analysis of Antiviral Activity**

The antiviral efficacy of Echinacea extracts varies depending on the viral strain, the Echinacea species, the plant part used, and the extraction method. The following tables summarize quantitative data from various in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of Echinacea purpurea Extracts



| Viral Strain                                                                     | Cell Line                    | Echinacea<br>purpurea<br>Preparation           | Concentrati<br>on for<br>Significant<br>Inhibition                                          | Key<br>Findings                                                     | Reference |
|----------------------------------------------------------------------------------|------------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------|
| Influenza A<br>(H3N2,<br>H5N1,<br>H7N7),<br>Influenza B                          | MDCK                         | Standardized alcoholic extract (Echinaforce ®) | IC between<br>1.6 μg/ml to<br>50 μg/ml                                                      | Marked inhibition of viral infectivity.[1]                          | [1]       |
| Rhinovirus                                                                       | HeLaH1                       | 70% ethanol<br>root extract                    | Significant reduction at 25 µg/mL; Complete inhibition at 75 µg/mL                          | Dose-<br>dependent<br>reduction in<br>viral plaque<br>formation.[2] | [2]       |
| Influenza<br>Virus                                                               | MCDK                         | 70% ethanol<br>root extract                    | Significant reduction at 25 µg/mL; Complete inhibition at 75 µg/mL                          | Dose-<br>dependent<br>reduction in<br>viral plaque<br>formation.[2] | [2]       |
| Herpes<br>Simplex Virus<br>(HSV-1, HSV-<br>2)                                    | Aqueous<br>extracts          | Not specified                                  | Effective against both acyclovir- resistant and susceptible strains.[3]                     | [3]                                                                 |           |
| SARS-CoV-2<br>and variants<br>(alpha, beta,<br>gamma,<br>delta, eta,<br>omicron) | Echinaforce®<br>extract (EF) | EC50 ranging<br>from 3.62 to<br>12.03 μg/mL    | Broadly<br>inhibited the<br>propagation<br>of all<br>investigated<br>SARS-CoV-2<br>VOCs.[4] | [4]                                                                 | -         |



Check Availability & Pricing

Table 2: Clinical Studies on the Efficacy of Echinacea in Respiratory Tract Infections



| Study<br>Design                                              | Participants                              | Intervention                                                  | Outcome                                                            | Key<br>Findings                                                                                | Reference |
|--------------------------------------------------------------|-------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| Randomized,<br>Double-Blind,<br>Controlled<br>Clinical Trial | 473 patients with flu symptoms < 48 hours | Echinaforce®<br>Hotdrink<br>syrup vs.<br>Oseltamivir          | Percentage<br>of patients<br>with mild or<br>no symptoms           | Similar recovery rates between the two groups at day 5 and 10. [5][6]                          | [5][6]    |
| Randomized, Open, Controlled, Exploratory Clinical Study     | 120 healthy<br>volunteers                 | Echinaforce® (EF) prevention vs. control                      | Incidence of respiratory tract infections (RTIs) and viral load    | EF treatment during acute episodes significantly reduced the overall virus load by ~99%.[7][8] | [7][8]    |
| Randomized<br>Controlled<br>Trial                            | 755 adults                                | Echinaforce® extract (2400 mg daily) vs. placebo for 4 months | Incidence of<br>enveloped<br>virus<br>infections                   | 24 enveloped virus infections in the Echinacea group vs. 47 in the placebo group.[9][10]       | [9][10]   |
| Randomized<br>Controlled<br>Trial                            | 203 children<br>(4-12 years)              | Echinaforce® extract (1200 mg) vs. control for 4 months       | Incidence of<br>enveloped<br>virus<br>infections and<br>viral load | Reduced incidence of enveloped virus infections; viral loads in nasal secretions significantly | [8][9]    |



reduced by 98.5%.[8][9]

#### **Experimental Protocols**

Understanding the methodologies behind these findings is crucial for reproducibility and further research.

## In Vitro Viral Plaque Assay for Rhinovirus and Influenza Virus

This protocol is based on a study investigating the effects of an Echinacea purpurea root extract on viral replication.[2]

- Cell Culture: HeLaH1 cells for rhinovirus and Madin-Darby Canine Kidney (MDCK) cells for influenza virus are cultured to confluency in appropriate media.
- Infection: Cell monolayers are infected with either rhinovirus or influenza virus.
- Treatment: Immediately following infection, increasing concentrations of the Echinacea extract (0–125 µg/mL) are added to the cell cultures.
- Incubation: The plates are incubated to allow for viral replication and plaque formation.
- Visualization and Quantification: After incubation, the cell monolayers are stained (e.g., with crystal violet) to visualize the viral plaques. The number and size of plaques are quantified to determine the extent of viral inhibition at different extract concentrations.

#### **Clinical Trial Protocol for Early Influenza Treatment**

This protocol is summarized from a study comparing an Echinacea preparation to oseltamivir. [5][6]

- Participant Recruitment: 473 patients from 29 primary care practices who exhibited flu symptoms for less than 48 hours were recruited.
- Randomization: Patients were randomly assigned to one of two treatment groups.



- Intervention:
  - Group 1: Received Echinaforce Hotdrink syrup for 10 days.
  - o Group 2: Received oseltamivir for five days followed by a placebo for five days.
- Primary Endpoint: The primary outcome measured was the percentage of patients with mild or no symptoms after one, five, and 10 days of treatment.
- Data Analysis: The recovery rates between the two groups were compared at the specified time points.

## Mechanisms of Antiviral Action: Signaling Pathways and Workflows

Echinacea appears to exert its antiviral effects through multiple mechanisms, including direct virucidal activity and immunomodulation.

#### **Proposed Mechanism of Action Against Influenza Virus**

Echinacea extracts have been shown to interfere with the initial stages of influenza virus infection.[1][11][12] The diagram below illustrates the proposed mechanism.



Click to download full resolution via product page



Caption: Echinacea's inhibition of influenza virus entry.

#### **Experimental Workflow for Assessing Antiviral Efficacy**

The following diagram outlines a general workflow for evaluating the antiviral properties of Echinacea extracts in vitro.



Click to download full resolution via product page

Caption: In vitro antiviral testing workflow.

### Immunomodulatory Effects and Cytokine Regulation



Echinacea is also known for its immunomodulatory properties, which may contribute to its antiviral effects by influencing cytokine production.[3][13]



Click to download full resolution via product page

Caption: Echinacea's modulation of cytokine response.

In conclusion, the available evidence suggests that certain Echinacea preparations exhibit reproducible antiviral effects against a range of enveloped viruses, including influenza viruses, herpes simplex virus, and coronaviruses. The mechanisms of action are multifaceted, involving direct inhibition of viral entry and replication, as well as modulation of the host immune response. However, the efficacy can be highly dependent on the specific Echinacea species, plant part, and extraction method used. Further standardized clinical trials are necessary to fully elucidate the clinical potential of Echinacea as an antiviral agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. avogel-company.ch [avogel-company.ch]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Broad Antiviral Effects of Echinacea purpurea against SARS-CoV-2 Variants of Concern and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 7. Echinacea Purpurea For the Long-Term Prevention of Viral Respiratory Tract Infections
   During Covid-19 Pandemic: A Randomized, Open, Controlled, Exploratory Clinical Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Echinacea as a Potential Force against Coronavirus Infections? A Mini-Review of Randomized Controlled Trials in Adults and Children PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Echinacea—A Source of Potent Antivirals for Respiratory Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-viral properties and mode of action of standardized Echinacea purpurea extract against highly pathogenic avian Influenza virus (H5N1, H7N7) and swine-origin H1N1 (S-OIV) PMC [pmc.ncbi.nlm.nih.gov]
- 13. optimalhealthsystems.com [optimalhealthsystems.com]
- To cite this document: BenchChem. [Reproducibility of Echinacea's antiviral effects across different viral strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028628#reproducibility-of-echinacea-s-antiviral-effects-across-different-viral-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com